molecular formula C14H15ClN2O5S3 B4422624 5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide

5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B4422624
M. Wt: 422.9 g/mol
InChI Key: MAVGMEDKBJIMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a morpholine ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the sulfonyl chloride intermediate reacts with morpholine.

    Chlorination: The final step involves the chlorination of the phenyl ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the morpholine ring can enhance solubility and bioavailability. The thiophene ring can interact with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    5-chloro-N-[3-(piperidine-4-sulfonyl)phenyl]thiophene-2-sulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, particularly in drug design where both solubility and target binding are crucial.

Properties

IUPAC Name

5-chloro-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5S3/c15-13-4-5-14(23-13)24(18,19)16-11-2-1-3-12(10-11)25(20,21)17-6-8-22-9-7-17/h1-5,10,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGMEDKBJIMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.